molecular formula C12H16N4O B2781903 N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 2319803-75-1

N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2781903
CAS No.: 2319803-75-1
M. Wt: 232.287
InChI Key: KDIIWFLWXCRSBC-UHFFFAOYSA-N
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Description

N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a kinase inhibitor. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.

Preparation Methods

The synthesis of N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multiple steps One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as microwave-assisted synthesis have been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

N-cyclopentyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can be compared with other pyrrolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific structural features that confer selective binding to certain kinases, enhancing its therapeutic potential.

Properties

IUPAC Name

N-cyclopentyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c17-12(15-10-3-1-2-4-10)16-6-9-5-13-8-14-11(9)7-16/h5,8,10H,1-4,6-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIIWFLWXCRSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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